N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-21-15-6-2-4-13(10-15)11-18-9-3-5-14(12-18)17-22(19,20)16-7-8-16/h2,4,6,10,14,16-17H,3,5,7-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVLEZXRAOTKEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC(C2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the 3-Methoxyphenylmethyl Group: This step involves the alkylation of the piperidine ring with a 3-methoxybenzyl halide under basic conditions.
Attachment of the Cyclopropanesulfonamide Moiety: The final step involves the sulfonylation of the piperidine derivative with a cyclopropanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.
Reduction: The cyclopropanesulfonamide moiety can be reduced to form corresponding amines or alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a ketone, while reduction of the sulfonamide can produce an amine.
Scientific Research Applications
Chemical Properties and Structure
N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide features a cyclopropane ring attached to a piperidine moiety, which is further substituted with a methoxyphenyl group. The molecular formula is C16H22N2O2S, and it has a molecular weight of approximately 306.42 g/mol. The unique structure contributes to its biological activity.
Research indicates that this compound exhibits significant activity against various biological targets, making it a candidate for drug development:
- Antitumor Activity : Studies suggest that derivatives of cyclopropanesulfonamide can inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis .
- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, indicating potential as an antimicrobial agent. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis .
- Neuropharmacological Effects : Given its piperidine structure, this compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety and depression .
Therapeutic Applications
The therapeutic implications of this compound extend across several medical fields:
- Cancer Therapy :
- Infectious Diseases :
- Neurological Disorders :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparison
The following table compares N-{1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide with two structurally related compounds from the evidence:
Key Observations:
The 3-chloro-5-cyanopyridin-2-yl group in introduces electron-withdrawing effects (Cl, CN), likely increasing electrophilicity and binding affinity in enzymatic pockets compared to the target’s methoxy group .
Molecular Weight and Complexity: The compound from has a higher molecular weight (350.5 g/mol) due to the additional sulfur and oxygen atoms in the dioxo-thian substituent. The chloro-cyanopyridine derivative is lighter (340.8 g/mol) but contains more nitrogen atoms, which could improve solubility or hydrogen-bonding capacity.
Substituent variations likely alter target selectivity, bioavailability, and metabolic pathways. For example, the methoxy group in the target compound may reduce oxidative metabolism compared to the chloro-cyano group in .
Hypothetical Property and Activity Trends
While experimental data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Metabolic Stability: The absence of metabolically labile groups (e.g., cyano in ) in the target compound suggests longer half-life in vivo.
- Target Engagement: The chloro-cyanopyridine in is structurally similar to kinase inhibitors (e.g., c-Met inhibitors), implying possible kinase activity, whereas the target compound’s methoxyphenyl group may favor serotonin or dopamine receptor interactions .
Biological Activity
N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclopropanesulfonamide moiety attached to a piperidine ring, which is further substituted with a 3-methoxyphenyl group. Its molecular formula is , and it has a molecular weight of approximately 288.39 g/mol. The presence of the methoxy group enhances its lipophilicity, which is crucial for its bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Nitric Oxide Synthase Inhibition : This compound has been shown to influence nitric oxide (NO) production, which plays a significant role in various physiological processes, including vasodilation and neurotransmission. In macrophages, NO mediates tumoricidal and bactericidal actions .
- Protein Kinase Inhibition : Similar compounds have demonstrated efficacy as inhibitors of protein kinases, such as Janus Kinase 3 (JAK3), which is implicated in inflammatory responses and certain cancers .
- Interaction with Neurotransmitter Systems : The piperidine structure suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine and serotonin pathways, which are critical for mood regulation and cognitive functions .
Absorption and Metabolism
- Human Intestinal Absorption : High probability of absorption (1.0)
- Blood-Brain Barrier Penetration : Likely penetrates the blood-brain barrier (0.9577)
- CYP450 Interactions : Non-substrate for major CYP450 enzymes, indicating low risk for drug-drug interactions .
Toxicity and Safety
The Ames test indicates that the compound is non-toxic, with no significant carcinogenic risk identified in preliminary studies .
Case Studies and Research Findings
Recent studies have explored the analgesic properties of related compounds, indicating that modifications to the piperidine structure can yield potent analgesics with reduced side effects compared to traditional opioids. For instance, a study identified a derivative with an ED50 value of 0.54 mg/kg in hot plate models, suggesting significant analgesic activity .
Table 1: Comparative Analysis of Biological Activities
Q & A
What are the critical steps in synthesizing N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide, and how can reaction yields be optimized?
Basic
The synthesis involves a multi-step approach:
- Intermediate formation : Prepare the 3-methoxybenzyl-piperidine intermediate via reductive amination between 3-methoxybenzaldehyde and piperidin-3-amine, using sodium triacetoxyborohydride (STAB) as a reducing agent in dichloromethane .
- Sulfonylation : React cyclopropanesulfonyl chloride with the amine intermediate under basic conditions (e.g., triethylamine in THF at 0–5°C) to form the sulfonamide bond .
Yield optimization :
How can computational methods predict the target binding affinity of this compound?
Advanced
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to dock the compound into GPCRs (e.g., chemokine receptors) based on structural homology to known ligands . Key parameters include:
- Binding pose validation : Compare with co-crystallized ligands (e.g., CXCR4 antagonists) to assess docking reliability .
- Free energy calculations : Apply MM-GBSA to estimate binding energies, correlating with experimental IC₅₀ values from radioligand displacement assays .
What analytical techniques are essential for characterizing purity and structural integrity?
Basic
How can researchers resolve contradictions in reported biological activity data?
Advanced
- Assay standardization : Compare experimental conditions (e.g., cell lines, incubation time). For example:
- Inconsistent IC₅₀ values for kinase inhibition may arise from ATP concentration variations (1 mM vs. 10 µM) .
- Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding kinetics if fluorescence-based assays show discrepancies .
What strategies improve metabolic stability in preclinical studies?
Advanced
- Structural modifications : Introduce electron-withdrawing groups (e.g., cyclopropane) to reduce oxidative metabolism .
- In vitro assays : Perform microsomal stability tests (human liver microsomes, NADPH cofactor) to identify metabolic hotspots .
- Prodrug design : Mask the sulfonamide group with enzymatically cleavable protectors (e.g., acetyl) to enhance bioavailability .
What are common impurities in synthesis, and how are they mitigated?
Basic
How is the compound’s selectivity profile assessed against related targets?
Advanced
- Panel screening : Test against 50+ kinases/GPCRs at 10 µM to identify off-target interactions (≥50% inhibition flagged) .
- Cryo-EM studies : Resolve binding modes to homologous receptors (e.g., CCR5 vs. CXCR4) to guide selectivity optimization .
What in vivo models are suitable for evaluating pharmacokinetics?
Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
